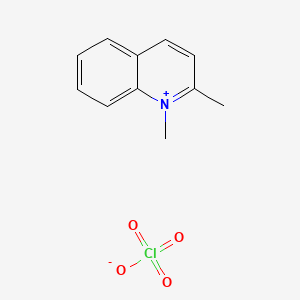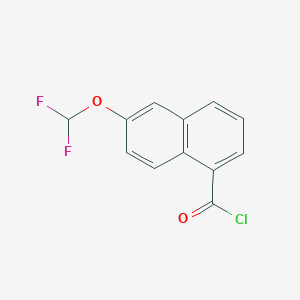
2-(Trifluoromethyl)naphthalene-1-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H9F3O2 It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group at the second position and an acetic acid moiety at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)naphthalene-1-acetic acid typically involves the introduction of the trifluoromethyl group and the acetic acid moiety onto the naphthalene ring. One common method is the metalation of 2-(Trifluoromethyl)naphthalene followed by carboxylation. This process involves the use of organometallic reagents such as butyllithium and subsequent reaction with carbon dioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation and carboxylation techniques. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of 2-(Trifluoromethyl)naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)naphthalene-1-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Naphthalene-1-acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)phenylacetic acid: Contains a phenyl ring, differing in aromaticity and reactivity.
Uniqueness: 2-(Trifluoromethyl)naphthalene-1-acetic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H9F3O2 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8-3-1-2-4-9(8)10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
Clave InChI |
AIDDFGVDRUYIFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)






![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)




